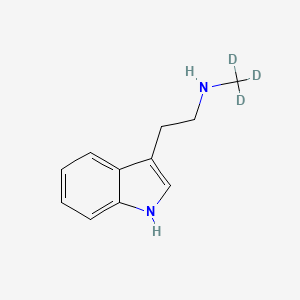
N-Methyltryptamine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N-Methyltryptamine-d3 can be synthesized through a deuterated reduction reaction. The process involves the reduction of N-Methyltryptamine using deuterium gas or deuterated reducing agents . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
化学反应分析
Types of Reactions
N-Methyltryptamine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding indole-3-acetaldehyde derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding tryptamine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, nucleophilic catalysts, polar aprotic solvents.
Major Products Formed
Oxidation: Indole-3-acetaldehyde derivatives.
Reduction: Tryptamine derivatives.
Substitution: Various substituted tryptamine derivatives depending on the nucleophile used.
科学研究应用
N-Methyltryptamine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to understand the biosynthesis and metabolism of tryptamine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the development of analytical methods for the detection and quantification of tryptamine derivatives in various matrices.
作用机制
N-Methyltryptamine-d3 exerts its effects by interacting with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity . The compound’s deuterated form allows for precise tracking and analysis in metabolic studies.
相似化合物的比较
Similar Compounds
N,N-Dimethyltryptamine (DMT): A well-known hallucinogenic compound with similar structural features but different pharmacological properties.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another hallucinogenic compound with a methoxy group at the 5-position of the indole ring.
N-Ethyltryptamine (NET): A tryptamine derivative with an ethyl group instead of a methyl group.
Uniqueness
N-Methyltryptamine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of metabolic pathways are essential.
属性
分子式 |
C11H14N2 |
|---|---|
分子量 |
177.26 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3/i1D3 |
InChI 键 |
NCIKQJBVUNUXLW-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])NCCC1=CNC2=CC=CC=C21 |
规范 SMILES |
CNCCC1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


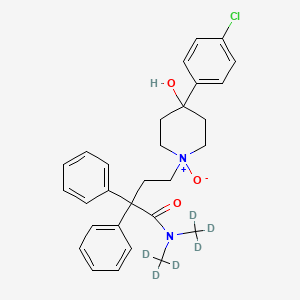
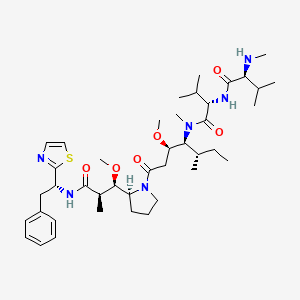
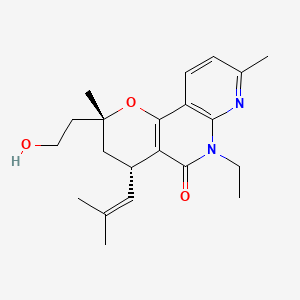
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
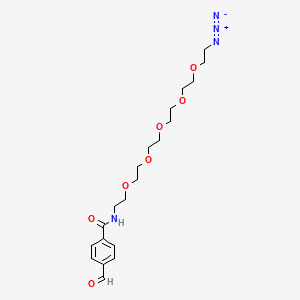
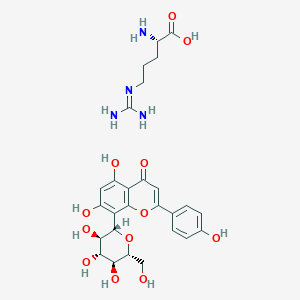
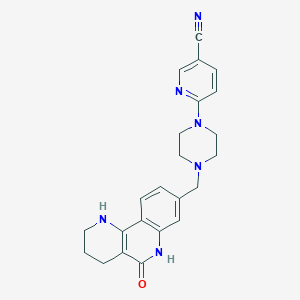
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
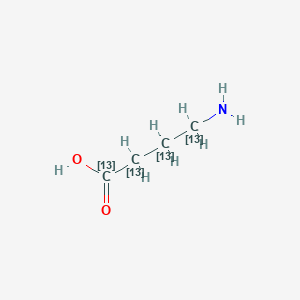
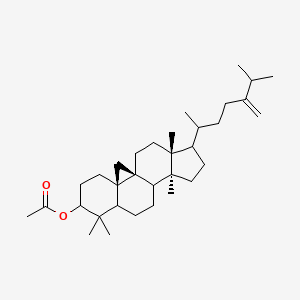
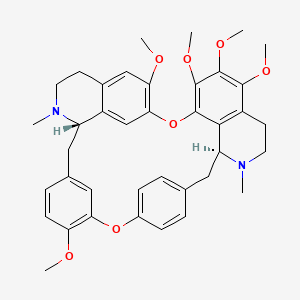
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
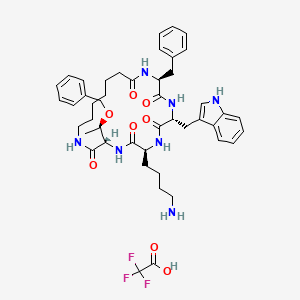
![(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)
